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Rupintrivir Potency Against Enterovirus 3C Proteases

The following table compiles key experimental data on the inhibition of different enteroviral 3C proteases by

Rupintrivir. IC₅₀ (Half Maximal Inhibitory Concentration) and EC₅₀ (Half Maximal Effective

Concentration) are standard measures of a compound's potency; lower values indicate stronger inhibition.

Virus Assay Type
Potency (IC₅₀ /
EC₅₀)

Experimental Context & Notes

Enterovirus A71
(EV-A71)

Enzyme Inhibition IC₅₀ = 1.65 μM [1] In vitro protease activity assay.

Enterovirus A71
(EV-A71)

Cell-based
Replicon

EC₅₀ = 0.78 μM [1] Measures reduction of viral RNA
replication in cells.

Coxsackievirus
A16 (CV-A16)

Molecular
Dynamics

N/A (Binding affinity
analyzed) [1]

Computational study; Rupintrivir
shows stable binding to the 3C

protease.

Enterovirus D68
(EV-D68)

Enzyme Inhibition /

Crystallography

Data from functional

characterization [2]

Study confirms binding to the EV-

D68 3C protease active site.
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Virus Assay Type
Potency (IC₅₀ /
EC₅₀)

Experimental Context & Notes

Norovirus Cell-based

Replicon &
Protease

EC₅₀ = 2.3 μM

(Norwalk Replicon)
[3]

Demonstrates Rupintrivir's broad

cross-reactivity beyond
enteroviruses to other families like

Caliciviridae.

A molecular dynamics simulation study directly compared Rupintrivir with another inhibitor, SG85, for two

viruses. The analysis of binding free energies suggested that for CV-A16, SG85 had a slightly higher affinity

than Rupintrivir, whereas for EV-A71, the affinities of both inhibitors were similar [1].

Experimental Methodologies Explained

The data in the table above is derived from specific experimental protocols. Here is a detailed breakdown of

the key methodologies cited.

Enzyme Inhibition Assay (IC₅₀ Determination): This method directly measures the compound's ability

to inhibit the protease enzyme's function in a test tube. The 3C protease is incubated with Rupintrivir
and a synthetic substrate that changes color or fluoresces when cleaved. The IC₅₀ is the

concentration of Rupintrivir that reduces the protease's activity by 50% [1].
Cell-Based Replicon Assay (EC₅₀ Determination): This test evaluates the compound's effectiveness in

a more complex, cellular environment. Cells are engineered to contain a non-infectious piece of the
viral genome (replicon) that can replicate itself. The EC₅₀ is the concentration of Rupintrivir that

reduces viral RNA replication within the cells by 50% [3] [1].
Molecular Dynamics (MD) Simulation: This is a computational approach used to understand the

physical interactions between Rupintrivir and the 3C protease. The simulation models the atom-by-
atom movements over time, allowing researchers to calculate binding free energies and observe the

stability of the inhibitor-protein complex, which provides insights into the strength and mechanism of
binding [1].

Biolayer Interferometry (BLI): This technique directly measures the binding affinity and kinetics
(association and dissociation rates) between the 3C protease and an inhibitor. The protein is

immobilized on a biosensor tip, and when the inhibitor binds, it causes a shift in the interference
pattern of light, which is measured in real-time [4].

The workflow for the key computational method (MD Simulation) used in one of the primary studies is

visualized below.
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Mechanism of Action and Cross-Reactivity

Rupintrivir is an irreversible covalent inhibitor that specifically targets viral 3C proteases [2]. Its design

mimics the natural peptide substrate of the protease, allowing it to bind tightly into the enzyme's active site.

Once bound, its reactive chemical group forms a permanent covalent bond with the catalytic cysteine residue

(C147 in EV-D68 numbering), permanently inactivating the enzyme [1] [2].

The broad cross-reactivity of Rupintrivir across different viruses stems from the high conservation of the

3C protease's active site structure and its mechanism across the Picornaviridae family and beyond [3] [2].

The catalytic triad (H40, E71, and C147) and the preference for cleaving at Glutamine-Glycine (Q-G) sites

are virtually identical among many of these viruses, making them susceptible to a single, well-designed

inhibitor [1] [2].
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[https://www.smolecule.com/products/b542073#rupintrivir-cross-reactivity-with-enterovirus-3c-

proteases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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